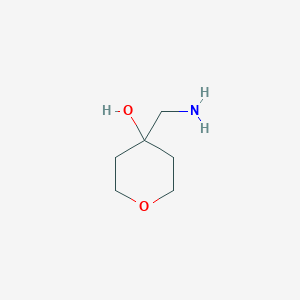

4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Descripción

BenchChem offers high-quality 4-(aminomethyl)tetrahydro-2H-pyran-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(aminomethyl)tetrahydro-2H-pyran-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(aminomethyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPIFQOTBHKPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656231 | |

| Record name | 4-(Aminomethyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783303-73-1 | |

| Record name | 4-(Aminomethyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

Abstract

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a bifunctional chemical scaffold of significant interest in modern medicinal chemistry. Possessing a constrained tetrahydropyran (THP) ring, a primary amine, and a tertiary alcohol, this molecule offers a unique three-dimensional architecture that is increasingly utilized in the design of sophisticated therapeutic agents. Its structure is particularly valuable for creating compounds that target the central nervous system (CNS) and various enzyme classes.[1] As a key intermediate, it has been instrumental in the synthesis of selective inhibitors for critical targets like mTOR kinase and phosphodiesterase 10A (PDE10A), which are implicated in oncology and neurological disorders, respectively.[1] This guide provides a senior application scientist's perspective on the core physicochemical properties of this compound, detailing not just the what, but the why and how of their determination. A thorough understanding and empirical validation of these properties are paramount for any researcher aiming to leverage this scaffold in a drug discovery program, as they directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Introduction: A Scaffold of Strategic Importance

The journey of a small molecule from a laboratory concept to a clinical candidate is fundamentally dictated by its physicochemical properties.[2][3][4] For 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, its value lies in the strategic combination of its structural motifs:

-

The Tetrahydropyran (THP) Ring: This saturated heterocyclic ring acts as a rigid, non-aromatic spacer. Unlike more flexible aliphatic chains, its constrained conformation can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. Furthermore, the ether linkage within the THP ring can act as a hydrogen bond acceptor and often improves metabolic stability compared to more labile functionalities.

-

The Aminomethyl Group: The primary amine is a critical functional handle. As a base, it is typically protonated at physiological pH, rendering the molecule more water-soluble and providing a key interaction point (e.g., salt bridge formation) for binding to acidic residues in a protein's active site.

-

The Tertiary Alcohol: The hydroxyl group further enhances hydrophilicity and provides an additional hydrogen bond donor/acceptor site. Its presence on the same carbon as the aminomethyl group creates a quaternary center, which can impart specific steric and electronic properties to the molecule.

This unique combination makes the compound a valuable building block for introducing polarity and specific 3D geometry into larger molecules, ultimately influencing their pharmacokinetic and pharmacodynamic profiles.[1]

Core Physicochemical Properties: A Data-Centric Overview

Accurate physicochemical data is the foundation of any successful drug discovery campaign.[5] While comprehensive experimental data for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is not extensively published, the table below summarizes known identifiers and highlights the key parameters that must be determined experimentally.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Significance in Drug Discovery |

| CAS Number | 783303-73-1[6] | 666261-01-4[1] | Unique chemical identifier for substance registration and literature search. |

| Molecular Formula | C₆H₁₃NO₂[6] | C₆H₁₄ClNO₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 131.17 g/mol [6] | 167.63 g/mol [1] | Impacts diffusion rates, membrane permeability, and ligand efficiency metrics. |

| pKa | Data not available; requires experimental determination. | Data not available; requires experimental determination. | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| LogP / LogD₇.₄ | Data not available; requires experimental determination. | Data not available; requires experimental determination. | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance. |

| Aqueous Solubility | Data not available; requires experimental determination. | Expected to be higher than the free base.[1] | Crucial for drug absorption, formulation, and ensuring reliable concentration in biological assays.[7] |

Experimental Determination of Key Physicochemical Parameters

The absence of published experimental data necessitates a rigorous, in-house characterization of this scaffold. The following sections describe the standard, field-proven protocols for determining the most critical physicochemical properties.

pKa Determination: Understanding Ionization

The pKa value dictates the extent to which the primary amine is protonated at a given pH. This is arguably the most critical parameter, as the charge state of a molecule profoundly affects its interactions with biological systems.

Causality Behind Experimental Choice: Potentiometric titration is the gold standard for pKa determination. It provides a direct measure of the compound's buffering capacity as a function of pH by tracking the amount of acid or base needed to effect a change in proton concentration. This method is robust, highly accurate, and directly measures the thermodynamic equilibrium.

Step-by-Step Protocol: Potentiometric Titration

-

Preparation: Accurately weigh ~5-10 mg of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water or a suitable co-solvent/water mixture if solubility is limited.

-

Acidification: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to ensure the amine is fully protonated at the start of the titration.

-

Titration Setup: Place the solution in a thermostatted vessel (25°C or 37°C) with constant stirring. Immerse a calibrated pH electrode and the tip of a precision burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Data Collection: Add the NaOH titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. Collect data points with higher frequency near the equivalence point, where the pH changes most rapidly.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the protonated amine has been neutralized.[8] This point corresponds to the inflection point on the sigmoid curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Gauging Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a primary determinant of its ability to cross biological membranes. It is measured as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. LogP refers to the partitioning of the neutral species, while LogD is the distribution coefficient at a specific pH (e.g., 7.4), accounting for both neutral and ionized forms.

Causality Behind Experimental Choice: The "shake-flask" method is the traditional and most direct method for determining LogP.[9] It physically measures the equilibrium distribution of the compound between two immiscible phases, providing a direct thermodynamic value.

Step-by-Step Protocol: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This ensures the two phases are in equilibrium before the experiment begins.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration.

-

Partitioning: In a separation funnel or vial, combine a known volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: The concentration in the octanol phase is determined by mass balance. Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).[10]

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

A compound must be in solution to be absorbed and to interact with its target. Low aqueous solubility is a major cause of failure in drug development.[7] Thermodynamic solubility, the concentration of a saturated solution at equilibrium, is the most relevant measure for predicting in vivo behavior.

Causality Behind Experimental Choice: The shake-flask method for solubility is considered the "gold standard" because it measures the true thermodynamic equilibrium of the solid-state material with the solution.[7] This is crucial as it accounts for the energy required to break the crystal lattice, a factor ignored by kinetic methods that start from a DMSO stock.

Step-by-Step Protocol: Thermodynamic (Equilibrium) Solubility

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4) to construct a pH-solubility profile.

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Separation of Solid: Separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or high-speed centrifugation are common methods.

-

Quantification: Dilute the resulting clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

-

Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for thermodynamic solubility determination.

Implications for Drug Development

Based on its structure, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is expected to be a polar, basic compound.

-

Expected Properties: The presence of both a primary amine and a tertiary alcohol suggests it will be highly hydrophilic, likely resulting in a negative LogP value. The primary amine is expected to have a pKa in the range of 9-10, meaning it will be almost fully protonated and positively charged at physiological pH 7.4.

-

ADME Consequences:

-

Absorption: High polarity and charge may limit passive diffusion across the gut wall. However, its good aqueous solubility will ensure it dissolves readily.

-

Distribution: The low lipophilicity might hinder its ability to cross the blood-brain barrier unless an active transport mechanism is involved. Its distribution will likely be confined to the systemic circulation and tissues with higher aqueous content.

-

Metabolism & Excretion: The THP ring is generally stable. The primary amine and alcohol provide sites for Phase II conjugation reactions (e.g., glucuronidation). The high water solubility will favor renal excretion.

-

These predicted properties make the scaffold ideal for designing drugs that require good water solubility for intravenous formulation or for targeting extracellular proteins. When incorporated into a larger molecule, these inherent characteristics must be balanced by adding more lipophilic moieties to achieve the desired overall ADME profile for a specific therapeutic goal.

Conclusion

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a chemical building block with immense potential, offering a pre-validated scaffold that combines metabolic stability, polarity, and precise three-dimensional structure. However, its effective use in drug discovery is entirely dependent on the accurate and empirical determination of its core physicochemical properties: pKa, LogD, and aqueous solubility. The protocols and rationale outlined in this guide provide the necessary framework for researchers to generate this critical data, thereby enabling informed decisions in lead optimization and transforming this promising intermediate into the next generation of therapeutic agents.

References

-

Bergström, C. A. S., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Splittgerber, A. G., & Tice, J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available from: [Link]

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

-

Roy, A., & Legendre, J. Y. (2001). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Pharmaceutical Development and Technology. Available from: [Link]

-

PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Available from: [Link]

-

Chen, I. J., & Zheng, W. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. Available from: [Link]

-

Creative Biolabs. Aqueous Solubility. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

Protheragen. 4-(Aminomethyl)tetrahydro-2H-pyran. Available from: [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Available from: [Link]

-

Technology Networks. (2018). Technique for Identifying 'Small' Molecules Could Accelerate Drug Discovery & Manufacturing. Available from: [Link]

-

Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Available from: [Link]

-

LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Available from: [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available from: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

-

Patheon Pharma Services. (2024). What are Small Molecule Drugs?. Available from: [Link]

-

ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 3. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. 4-(aminomethyl)tetrahydro-2H-pyran-4-ol - Safety Data Sheet [chemicalbook.com]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the ¹³C NMR Analysis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol: Prediction, Acquisition, and Interpretation

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides direct insight into the carbon framework of a molecule. This guide offers an in-depth technical exploration of the ¹³C NMR data for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a substituted tetrahydropyran scaffold of interest in medicinal chemistry.[1] Due to the absence of publicly available experimental spectra for this specific molecule, this document provides a robust, theoretically grounded prediction of its ¹³C NMR spectrum. Furthermore, it outlines a comprehensive, field-proven protocol for the acquisition and analysis of high-quality ¹³C NMR data, ensuring scientific integrity and reproducibility.

Molecular Structure and Predicted ¹³C NMR Chemical Shifts

The structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol presents a unique set of carbon environments. The tetrahydropyran ring contains four distinct carbons, one of which is a quaternary carbinol center. Additionally, an aminomethyl substituent introduces another carbon signal.

Structure:

Based on established chemical shift principles and data from analogous structures, a predicted ¹³C NMR spectrum can be formulated. The electronegativity of the oxygen and nitrogen atoms, along with the substitution pattern, will be the primary determinants of the chemical shifts.[2]

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C6 | ~ 60-65 | Carbons adjacent to the ring oxygen (α-effect), deshielded. |

| C3, C5 | ~ 35-40 | Methylene carbons β to the ring oxygen. |

| C4 | ~ 70-75 | Quaternary carbon bearing an -OH group, significantly deshielded. The lack of attached protons will result in a weaker signal.[3][4] |

| -CH₂NH₂ | ~ 45-50 | Carbon attached to a nitrogen atom, deshielded relative to a simple alkyl group.[2] |

Disclaimer: These are predicted values and may vary based on the solvent and other experimental conditions.[5]

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum, a systematic approach to sample preparation and instrument setup is crucial. The following protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation

-

Solvent Selection: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are suitable solvents. CD₃OD is often preferred for its ability to exchange with the -OH and -NH₂ protons, which can sometimes simplify the ¹H spectrum and does not interfere with the carbon signals of interest. For this guide, we will proceed with CDCl₃, a common and versatile NMR solvent.[6]

-

Concentration: Prepare a solution of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol in CDCl₃ at a concentration of approximately 10-20 mg/0.5 mL.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[7] Ensure the solvent contains TMS.

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Experiment | ¹³C{¹H} (Proton-decoupled) | Simplifies the spectrum by collapsing ¹³C-¹H couplings into single lines for each unique carbon.[8] |

| Frequency | 100 MHz (for a 400 MHz ¹H instrument) | Standard ¹³C frequency for this field strength. |

| Pulse Width | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans in a given time. |

| Acquisition Time | 1-2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (d1) | 2-5 seconds | Crucial for allowing the magnetization to return to equilibrium. Quaternary carbons have longer relaxation times, so a longer delay may be needed for their reliable detection.[3][4] |

| Number of Scans | 1024 or higher | Due to the low natural abundance of ¹³C (1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.[7] |

| Spectral Width | 0-220 ppm | A standard range that encompasses the vast majority of organic carbon signals.[9] |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the solvent signal of CDCl₃ at 77.16 ppm can be used as a reference.[9]

-

Peak Picking: Identify and label the chemical shift of each peak.

Advanced NMR Experiments for Structural Confirmation

To unequivocally assign each peak to its corresponding carbon atom, advanced 2D NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would show correlations between the protons on C2/C6, C3/C5, and the aminomethyl group with their respective carbon signals. The quaternary carbon (C4) will be absent from this spectrum as it has no attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbon (C4) by observing correlations from the protons on C3/C5 and the aminomethyl group to C4.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 would only show CH signals. Quaternary carbons are not observed in DEPT spectra.[4]

Visualization of Experimental Workflow

The logical flow of the experimental process can be visualized as follows:

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

References

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Perinu, C., et al. 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. Energy Procedia, 2013. [Link]

-

SpectraBase. TETRAHYDROPYRAN-2,3-DIOL - Optional[13C NMR] - Chemical Shifts. [Link]

-

Eliel, E. L., et al. Carbon‐13 NMR spectra of saturated heterocycles: XI—Tetrahydropyrans (oxanes). Magnetic Resonance in Chemistry, 1983. [Link]

-

SpectraBase. 2-Vinyl-tetrahydropyran - Optional[13C NMR] - Chemical Shifts. [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Link]

-

University of Durham. 13 Carbon NMR. [Link]

-

National Chemical Laboratory. 13C NMR spectroscopy. [Link]

-

Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

PubChem. Tetrahydro-4H-pyran-4-ol. [Link]

-

PubMed Central. 13C Direct Detected NMR for Challenging Systems. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.... [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. sc.edu [sc.edu]

- 9. youtube.com [youtube.com]

Mass spectrometry analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a bifunctional small molecule characterized by its high polarity. As a Senior Application Scientist, this document moves beyond mere procedural outlines to detail the underlying scientific rationale for method selection, sample preparation, and instrumental analysis. We will explore two orthogonal and self-validating workflows: direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), and an indirect approach using Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. This guide is intended for researchers and drug development professionals seeking to establish robust analytical protocols for challenging polar analytes, with a focus on predictive fragmentation and confident structural elucidation.

Part 1: Analyte Characterization & Method Selection Rationale

Physicochemical Properties of the Analyte

The target analyte, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, is a saturated heterocyclic compound featuring a tetrahydropyran core. Its structure is distinguished by the presence of two highly polar functional groups—a primary amine (-NH2) and a tertiary alcohol (-OH)—attached to the same quaternary carbon atom (C4).

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | Calculated |

| Molecular Weight | 131.17 g/mol | Calculated |

| Monoisotopic Mass | 131.09463 Da | Calculated |

| Key Features | High polarity, non-volatile, hydrogen bond donor/acceptor | Inferred from structure |

| Predicted pKa | ~10.0 (for amine group) | [1] |

| Predicted XLogP3 | ~ -1.5 to -1.0 | Inferred from similar structures[2][3] |

These properties, particularly the low volatility and high polarity stemming from the amino and hydroxyl groups, present a significant analytical challenge and dictate the appropriate mass spectrometry approach.

The Analytical Challenge & Strategic Approach

Direct analysis by Gas Chromatography (GC) is not feasible for this molecule. Its high boiling point and propensity for thermal degradation prevent it from being volatilized intact, a prerequisite for GC analysis. Therefore, a strategic approach involving two distinct, complementary methods is recommended for comprehensive characterization.

-

Direct Analysis (LC-MS/MS): This is the primary and most direct method. Liquid chromatography is perfectly suited for polar, non-volatile compounds. Coupling it with a soft ionization technique like Electrospray Ionization (ESI) allows for the ionization of the intact molecule with minimal fragmentation, providing definitive molecular weight information.[4][5]

-

Indirect Analysis (GC-MS): This method serves as an orthogonal confirmation of the molecule's structure. By chemically modifying the polar functional groups through derivatization, the molecule's volatility is increased, making it amenable to GC-MS analysis.[6][7] This process confirms the presence and reactivity of the -NH2 and -OH groups.

This dual-methodology approach ensures a self-validating system, where the results from one technique corroborate the findings of the other, leading to a high degree of confidence in the analyte's identification.

References

- 1. 4-(Aminomethyl)tetrahydro-2H-pyran - Protheragen [protheragen.ai]

- 2. echemi.com [echemi.com]

- 3. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 6. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Crystal Structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol: A Case Study in Synthesis, Crystallization, and Structural Elucidation

Abstract: This technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a key heterocyclic building block in medicinal chemistry. While a published crystal structure for this specific molecule is not currently available in open databases, this document presents a robust, field-proven methodology for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. Acting as a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a practical framework for approaching similar small, polar, and pharmaceutically relevant molecules. The narrative covers a plausible synthetic route, detailed crystallization protocols, a step-by-step workflow for X-ray analysis, and an expert interpretation of the anticipated structural features, including the critical role of hydrogen bonding in the crystal lattice.

Introduction: The Significance of a Simple Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its ability to act as a soluble, non-planar replacement for aromatic or flexible aliphatic groups. The specific compound, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, and its analogues are of significant interest. For instance, its hydrochloride salt serves as a crucial intermediate in the synthesis of selective inhibitors for key biological targets like mTOR kinase and phosphodiesterase 10A (PDE10A), which are implicated in cancer and neurological disorders, respectively[1].

The molecule's structure is deceptively simple, yet it possesses a rich stereoelectronic profile: a primary amine (a hydrogen bond donor and acceptor), a tertiary alcohol (a hydrogen bond donor and acceptor), and an ether oxygen (a hydrogen bond acceptor). This dense arrangement of functional groups on a constrained cyclohexane-like ring suggests that its three-dimensional conformation and intermolecular interactions are pivotal to its binding selectivity in drug-target complexes[1]. Determining the single-crystal X-ray structure is, therefore, not merely an academic exercise but a critical step in structure-based drug design, providing definitive insights into bond lengths, angles, ring conformation, and, most importantly, the supramolecular assembly dictated by hydrogen bonding.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

A logical and efficient synthetic route starting from a commercially available precursor is paramount. A plausible method involves a two-step process starting from Tetrahydro-4H-pyran-4-one.

Rationale: This pathway is chosen for its efficiency and high-yield potential. The Strecker synthesis variant using trimethylsilyl cyanide (TMSCN) is a reliable method for installing an aminonitrile group onto a ketone. The subsequent reduction of the nitrile to a primary amine and concomitant reduction of any potential ester (if formed) to an alcohol can be achieved effectively with a powerful reducing agent like Lithium Aluminium Hydride (LAH).

Experimental Protocol: Synthesis

-

Step 1: Aminonitrile Formation.

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in methanol at 0 °C, add an aqueous solution of ammonia (7.0 eq) followed by potassium cyanide (1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

-

Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-amino-tetrahydro-2H-pyran-4-carbonitrile.

-

-

Step 2: Reduction to the Amino Alcohol.

-

Caution: Lithium Aluminium Hydride (LAH) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Prepare a suspension of LAH (3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a reflux condenser and a dropping funnel, and cool to 0 °C.

-

Dissolve the crude aminonitrile from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. Purify by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the final product.

-

Crystallization Strategy

Growing single crystals of a highly polar molecule like 4-(aminomethyl)tetrahydro-2H-pyran-4-ol can be challenging. The multiple hydrogen bond donors and acceptors can lead to rapid precipitation or the formation of oils. The key is to identify a solvent system where the compound has moderate solubility and to allow for slow cooling or solvent evaporation.

Rationale: The principle of "like dissolves like" dictates the use of polar solvents[2][3]. However, a solvent in which the compound is too soluble will prevent crystallization. The ideal solvent is one in which the compound is soluble when hot but only sparingly soluble at room or lower temperatures[4][5]. A mixed-solvent system, using a "good" solvent and a "poor" solvent (an anti-solvent), often provides the fine control needed for slow crystal growth.

Experimental Protocol: Crystallization

-

Solvent Screening:

-

Test the solubility of a few milligrams of the purified compound in various solvents at room temperature and with gentle heating. Potential solvents include isopropanol, ethanol, methanol, acetonitrile, and water.

-

A promising solvent would be one like isopropanol or a mixture such as acetonitrile/methanol, where the compound dissolves upon heating but shows signs of becoming insoluble upon cooling.

-

-

Slow Evaporation Method:

-

Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., methanol) in a small vial.

-

Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the solubility of the compound, promoting crystal growth over several days.

-

-

Slow Cooling Method:

-

Dissolve the compound in a minimum amount of a suitable boiling solvent (e.g., isopropanol or acetonitrile).

-

Ensure the solution is saturated. If any insoluble impurities are present, perform a hot filtration[5].

-

Cover the flask or vial with foil, pierce a few small holes to allow for slow evaporation, and place it in a Dewar flask filled with hot water or wrap it in insulating material to ensure very slow cooling to room temperature.

-

Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to further promote crystallization.

-

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Once a suitable crystal (ideally >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the process of X-ray diffraction analysis can begin[1][6].

The X-ray Diffraction Workflow

The workflow for small-molecule crystallography is a well-established process, moving from data collection to a final, refined structural model[7].

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting:

-

Select a high-quality single crystal under a microscope.

-

Mount the crystal on a cryo-loop (e.g., a nylon loop) using a cryoprotectant oil (e.g., Paratone-N).

-

Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

-

Causality: Cryo-cooling is essential as it minimizes atomic thermal vibrations, leading to higher resolution data, and protects the crystal from radiation damage from the high-intensity X-ray beam[4].

-

-

Data Collection:

-

Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

-

An initial set of frames is collected to determine the unit cell parameters and Bravais lattice.

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam, recording the positions and intensities of thousands of diffracted spots[2].

-

-

Data Reduction and Structure Solution:

-

The raw diffraction images are processed. The intensities of the spots are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.

-

The space group is determined from the systematic absences in the diffraction pattern.

-

The "phase problem" is solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map[1].

-

-

Structure Refinement:

-

An initial molecular model is built into the electron density map.

-

This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data (F_obs) and the calculated data from the model (F_calc).

-

Hydrogen atoms are typically located in the difference Fourier map and refined, or they are placed in calculated positions.

-

The final model is validated using metrics like the R1 factor, which indicates the quality of the fit.

-

Visualization of the Workflow

The logical steps from a purified solid to a final crystal structure are summarized in the following workflow diagram.

Caption: Workflow for Small-Molecule Crystal Structure Determination.

Part 3: Analysis of the Crystal Structure (Hypothetical Data)

As no public structure exists, we will analyze a hypothetical yet chemically realistic dataset for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol to demonstrate the principles of structural interpretation.

Crystallographic Data Summary

The data obtained from a successful structure determination would be summarized in a standard crystallographic table.

| Parameter | Hypothetical Value | Comment |

| Chemical Formula | C₆H₁₃NO₂ | Consistent with the molecular structure. |

| Formula Weight | 131.17 g/mol | Calculated from the formula. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A very common centrosymmetric space group for chiral molecules crystallizing as a racemate. |

| a, b, c (Å) | a = 8.5, b = 10.2, c = 9.8 | Representative unit cell dimensions. |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | Defines the monoclinic cell. |

| Volume (ų) | 818.5 | The volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Temperature (K) | 100(2) | Standard low temperature for data collection. |

| R1 [I > 2σ(I)] | 0.045 | A good R-factor indicating a well-refined structure. |

| wR2 (all data) | 0.115 | A weighted R-factor for all data. |

Intramolecular Features

-

Pyran Ring Conformation: The tetrahydropyran ring is expected to adopt a stable chair conformation , similar to cyclohexane. The substituents at the C4 position would occupy axial and equatorial positions to minimize steric strain. It is highly probable that the larger aminomethyl group (-CH₂NH₂) would preferentially occupy the equatorial position.

-

Bond Lengths and Angles: All bond lengths and angles would be expected to fall within standard values for C-C, C-O, C-N single bonds. The C-O-C angle within the ether linkage would be approximately 111°, characteristic of sp³ hybridized oxygen.

Intermolecular Interactions: The Hydrogen Bonding Network

The defining feature of this crystal structure will be its extensive network of hydrogen bonds. The molecule has three hydrogen bond donor sites (two on the -NH₂ group, one on the -OH group) and three primary acceptor sites (the N atom, the O of the alcohol, and the O of the ether).

Expected Hydrogen Bond Motifs (Synthons): Based on studies of similar amino alcohols, strong, charge-assisted hydrogen bonds are expected to dominate the crystal packing[3][5]. The most probable interactions include:

-

Amine-Alcohol (Head-to-Tail): The -NH₂ group of one molecule will donate a hydrogen to the hydroxyl oxygen of a neighboring molecule (N-H···O).

-

Alcohol-Amine: The -OH group of one molecule will donate its hydrogen to the nitrogen of another molecule (O-H···N).

-

Alcohol-Ether: The -OH group could also donate a hydrogen to the ether oxygen of the pyran ring (O-H···O_ether).

-

Amine-Ether: The -NH₂ group could donate a hydrogen to the ether oxygen (N-H···O_ether).

These interactions would likely link the molecules into intricate one-dimensional chains or two-dimensional sheets, creating a highly stable and dense crystal lattice.

Caption: Dominant Intermolecular Hydrogen Bond Synthons.

Part 4: Applications in Structure-Based Drug Design

Understanding the solid-state structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol provides a direct blueprint for its application in drug design.

-

Conformational Rigidity: The crystal structure provides the lowest energy, ground-state conformation of the molecule. This rigid conformation can be used as a starting point for computational docking studies, reducing the conformational search space and increasing the accuracy of binding pose prediction[2].

-

Pharmacophore Modeling: The precise 3D arrangement of the hydrogen bond donors and acceptors is the molecule's pharmacophore. Knowing these vectors allows medicinal chemists to design more complex molecules that present these same features to a target's active site, thereby optimizing binding affinity and selectivity.

-

Informing Analogue Design: By observing how the molecules pack together, chemists can infer which positions on the scaffold are tolerant to substitution. The parts of the molecule not involved in critical hydrogen bonds are prime candidates for modification to improve properties like solubility, permeability, or metabolic stability without disrupting the core binding interactions.

Conclusion

The determination of the crystal structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is a critical step in harnessing its full potential as a pharmaceutical building block. This technical guide has outlined a complete and scientifically rigorous pathway—from a plausible chemical synthesis and targeted crystallization strategy to a detailed X-ray diffraction workflow and insightful structural analysis. The anticipated chair conformation of the pyran ring and the extensive, directional hydrogen bonding network are key features that dictate the molecule's properties. The structural data, even when hypothetical, provide an invaluable template for rational, structure-based drug design, enabling the development of next-generation therapeutics.

References

-

- Precise Ceramics.

-

- ResearchGate.

-

- National Center for Biotechnology Information, U.S. National Library of Medicine.

-

- ACS Publications.

-

- Excillum.

-

- National Center for Biotechnology Information, U.S. National Library of Medicine.

-

- PubMed.

-

- ResearchGate.

-

- ChemicalBook.

-

- MDPI.

-

- PubChem, National Center for Biotechnology Information.

-

- Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. excillum.com [excillum.com]

- 5. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol: A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will explore its chemical identity, synthesis, and physicochemical properties, with a particular focus on its application as a key building block in the design of targeted therapeutics. This document will detail its role in the development of inhibitors for crucial signaling proteins such as mTOR and PDE10A, providing field-proven insights and detailed experimental protocols for its utilization in a research setting.

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of structural rigidity, three-dimensionality, and synthetic accessibility is perpetual. 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol has emerged as one such "privileged scaffold." Its tetrahydropyran core, decorated with both a primary amine and a tertiary alcohol, provides a geometrically constrained framework. This distinct arrangement of functional groups allows for precise spatial orientation of pharmacophoric features, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of polar functional groups also contributes to favorable physicochemical properties, such as improved solubility, which is a critical parameter in drug development.

This guide will serve as a comprehensive resource, consolidating the available technical information on this compound and providing practical, actionable protocols for its application in contemporary drug discovery projects.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its application in research.

| Identifier | Value |

| IUPAC Name | 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol |

| Synonyms | 4-(Aminomethyl)oxan-4-ol |

| CAS Number | 783303-73-1 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Boiling Point | 258.69 °C at 760 mmHg |

| Density | 1.115 g/cm³ |

Note: The hydrochloride salt of this compound (CAS No: 666261-01-4) is also commonly used in synthesis due to its improved handling and solubility characteristics.

Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

The synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol can be approached through several strategic routes. A common and effective method involves the nucleophilic addition of a cyanide source to tetrahydro-4H-pyran-4-one, followed by the reduction of the resulting cyanohydrin and subsequent reduction of the nitrile.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to 4-(aminomethyl)tetrahydro-2H-pyran-4-ol.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile

-

To a stirred solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) dropwise.

-

Catalyze the reaction with a Lewis acid, for instance, a catalytic amount of zinc iodide (ZnI₂).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The rationale for using TMSCN is its lower toxicity and higher solubility in organic solvents compared to other cyanide sources. The silyl ether intermediate formed is more stable and amenable to purification if necessary.

-

Upon completion, quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (1M) at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate.

Step 2: Reduction of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C. The use of a powerful reducing agent like LiAlH₄ is necessary for the complete reduction of the nitrile to the primary amine.

-

Add a solution of the cyanohydrin intermediate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easily filtered.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, which can be further purified by column chromatography or crystallization.

Spectroscopic Characterization

The structural elucidation of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is confirmed through a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the diastereotopic protons of the tetrahydropyran ring, a singlet for the aminomethyl protons, and a broad singlet for the hydroxyl and amine protons (exchangeable with D₂O). |

| ¹³C NMR | Resonances for the four distinct carbons of the tetrahydropyran ring, with the carbon bearing the hydroxyl and aminomethyl groups appearing at a characteristic downfield shift. |

| FTIR | Broad absorption band in the region of 3300-3400 cm⁻¹ (O-H and N-H stretching), and C-O stretching vibrations around 1050-1150 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Applications in Drug Discovery: A Scaffold for Targeted Inhibition

The unique structural features of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol make it an invaluable building block in the design of inhibitors for key enzymes in cellular signaling pathways, notably mTOR and PDE10A.[1]

Inhibition of mTOR: A Key Target in Oncology

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The 4-(aminomethyl)tetrahydro-2H-pyran-4-ol scaffold can be elaborated to present functionalities that interact with the ATP-binding site of the mTOR kinase domain.

Caption: Simplified mTOR signaling pathway and the point of intervention.

Targeting PDE10A for Neurological Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in neuronal signaling. Inhibition of PDE10A has been explored as a therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease. The 4-(aminomethyl)tetrahydro-2H-pyran-4-ol moiety can be incorporated into molecules designed to fit the active site of PDE10A.[1]

Experimental Protocols for Inhibitor Screening

mTOR Kinase Activity Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against mTORC1.

-

Immunoprecipitation of mTORC1:

-

Lyse cultured cells (e.g., HEK293T) with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the cell lysate with an anti-mTOR antibody followed by protein A/G agarose beads to immunoprecipitate the mTORC1 complex.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated mTORC1 complex several times.

-

Resuspend the beads in a kinase assay buffer.

-

Add the test compound (derived from 4-(aminomethyl)tetrahydro-2H-pyran-4-ol) at various concentrations.

-

Initiate the kinase reaction by adding ATP and a substrate (e.g., recombinant 4E-BP1).

-

Incubate at 30 °C for a defined period (e.g., 30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).

-

Detect the signal using chemiluminescence and quantify the band intensities to determine the extent of inhibition.

-

PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) assay for screening PDE10A inhibitors.

-

Assay Principle: The assay measures the displacement of a fluorescently labeled ligand from the PDE10A active site by a test compound.

-

Reagents and Materials:

-

Recombinant human PDE10A enzyme.

-

Fluorescently labeled PDE10A ligand (tracer).

-

Assay buffer (e.g., Tris-HCl, MgCl₂).

-

Test compounds synthesized using the 4-(aminomethyl)tetrahydro-2H-pyran-4-ol scaffold.

-

-

Assay Procedure:

-

In a microplate, add the PDE10A enzyme, assay buffer, and the test compound at various concentrations.

-

Incubate to allow for compound binding.

-

Add the fluorescent tracer to the wells.

-

Incubate to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the tracer by the test compound, signifying inhibition.

-

-

Data Analysis:

-

Calculate the IC₅₀ values for the test compounds from the dose-response curves.

-

Conclusion: A Promising Future in Drug Design

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol represents a valuable and versatile scaffold for the development of novel therapeutics. Its unique three-dimensional structure and the presence of key functional groups provide a solid foundation for the design of potent and selective inhibitors of important biological targets like mTOR and PDE10A. The synthetic routes and experimental protocols detailed in this guide are intended to empower researchers to effectively utilize this promising building block in their drug discovery endeavors. As our understanding of disease pathways deepens, the strategic application of such well-defined molecular scaffolds will undoubtedly continue to drive the innovation of next-generation medicines.

References

- U.S. Patent No. 8,415,381. (2013). Pyrimidinyl-aminopyridine compounds. Google Patents.

-

ResearchGate. (2015). Does anyone have a protocol for mTORC1 kinase assay?. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PDE10A (Mouse) Assay Kit. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Foreword: The Critical Role of Solubility in Early-Stage Drug Development

In the landscape of modern drug discovery, the intrinsic physicochemical properties of a molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. The subject of this guide, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, is a bifunctional chemical building block of significant interest, serving as a key intermediate in the synthesis of selective inhibitors for crucial biological targets like mTOR kinase and phosphodiesterase 10A (PDE10A).[1] Given that many mTOR and PDE10A inhibitors face challenges with poor solubility, a comprehensive understanding of the solubility profile of this precursor is not merely an academic exercise, but a foundational step in the rational design of new therapeutics.[2][3]

This guide provides a holistic framework for characterizing the solubility of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for its determination, and explore the utility of in-silico predictive tools. The narrative is designed to not only present methodologies but to also instill a deep understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to solubility profiling.

Molecular Structure and Physicochemical Properties: A First Look

A thorough analysis of a compound's solubility profile begins with an examination of its molecular structure. 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is a relatively small molecule characterized by a tetrahydropyran ring, a primary aminomethyl group, and a tertiary alcohol.

Chemical Structure:

Key Physicochemical Characteristics:

| Property | Value/Information | Source |

| Molecular Formula | C6H13NO2 | Inferred from structure |

| Molecular Weight | 131.17 g/mol | Calculated |

| Functional Groups | Primary amine, Tertiary alcohol, Ether | Inferred from structure |

| Hydrogen Bond Donors | 3 (amine and hydroxyl) | Calculated |

| Hydrogen Bond Acceptors | 3 (amine, hydroxyl, ether oxygen) | Calculated |

| Predicted pKa | ~9.5-10.5 (for the aminomethyl group) | Estimated based on similar structures |

| Salt Form | Often used as a hydrochloride salt to improve solubility and handling.[1] | Benchchem[1] |

The presence of multiple polar functional groups capable of hydrogen bonding suggests that 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is likely to have appreciable aqueous solubility. The primary amine group also indicates that its solubility will be pH-dependent.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a simple yet powerful guiding principle.

The Role of Polarity and Hydrogen Bonding

The aminomethyl and hydroxyl groups in 4-(aminomethyl)tetrahydro-2H-pyran-4-ol can act as both hydrogen bond donors and acceptors, while the ether oxygen in the tetrahydropyran ring can act as a hydrogen bond acceptor. These functionalities allow the molecule to interact favorably with polar solvents like water, disrupting the hydrogen bonding network of water to form new, stable solute-solvent interactions.

pH-Dependent Solubility: The Impact of Ionization

The primary amine in 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is a basic functional group. In aqueous solution, it will exist in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.

Equilibrium Reaction:

R-CH₂NH₂ + H₂O ⇌ R-CH₂NH₃⁺ + OH⁻

The Henderson-Hasselbalch equation provides a mathematical relationship between the pH of the solution, the pKa of the ionizable group, and the ratio of the protonated and unprotonated forms. The pKa is the pH at which 50% of the compound is in its ionized form.

The protonated, or ionized, form of the amine is significantly more water-soluble than the neutral form due to its charge, which allows for strong ion-dipole interactions with water molecules. Consequently, the overall aqueous solubility of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is expected to be higher at pH values below its pKa. A precise determination of the pKa is therefore essential for a complete understanding of its solubility profile.

In-Silico Prediction of pKa and Solubility: A Modern Approach

Before embarking on extensive experimental work, computational tools can provide valuable initial estimates of a compound's physicochemical properties.

pKa Prediction

A number of software packages are available for the in-silico prediction of pKa values. These tools employ various methodologies, from empirical and rule-based systems to more computationally intensive quantum mechanical calculations.

Leading pKa Prediction Software:

-

ACD/pKa DB: Utilizes a large database of experimental pKa values to predict the ionization constants of new compounds.

-

Schrödinger's Macro-pKa: Employs a combination of physics-based DFT calculations and empirical corrections.

-

MolGpKa: A web-based tool that uses a graph-convolutional neural network model.

-

MoKa: Utilizes an algorithm based on descriptors derived from GRID molecular interaction fields.

For 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, these tools would be used to predict the pKa of the primary amine. It is anticipated that the predicted value will be in the range of 9.5 to 10.5, typical for a primary alkylamine.

Solubility Prediction

Predicting solubility from first principles is a more complex challenge than pKa prediction, as it involves modeling the solid-state properties of the compound (crystal lattice energy) in addition to its interactions in solution. However, several computational models can provide useful estimations.

Common Approaches to Solubility Prediction:

-

Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate calculated molecular descriptors with experimental solubility data.

-

Thermodynamic cycle-based methods: These approaches calculate the free energy of solvation to predict solubility.

While in-silico predictions are a valuable starting point for guiding experimental design, they should not replace empirical determination.

Experimental Determination of Solubility: Protocols and Best Practices

A comprehensive solubility profile requires the determination of both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It represents the maximum concentration of a substance that can be dissolved to form a saturated solution in equilibrium with the solid material. The "gold standard" for determining thermodynamic solubility is the shake-flask method.

This protocol outlines the determination of the thermodynamic solubility of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride in aqueous buffer.

Materials and Equipment:

-

4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, low-protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride to a series of vials containing a known volume of PBS (e.g., 1 mL). A visual excess of solid should be present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride of known concentrations in the same buffer.

-

Analyze the standard solutions and the filtered sample supernatant by a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates out of solution when a concentrated stock solution (typically in DMSO) is added to an aqueous buffer. This is a high-throughput screening method that is particularly relevant for early-stage drug discovery, as it mimics the conditions of many in vitro biological assays. Nephelometry is a common technique for measuring kinetic solubility.

Materials and Equipment:

-

4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well or 384-well microplates

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Nephelometer (plate reader with light scattering detection)

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

Using an automated liquid handler, transfer a small volume of each DMSO stock concentration into a corresponding well of a new microplate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Immediately place the plate in a nephelometer and begin reading. The plate is typically shaken briefly before each read.

-

Measure the light scattering (in Nephelometric Turbidity Units, NTU) at regular intervals over a set period (e.g., 1-2 hours) at a constant temperature.

-

-

Data Analysis:

-

Plot the NTU values against the compound concentration for each time point.

-

The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation. This can be determined by identifying the "break point" in the curve.

-

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Factors Influencing the Solubility of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

A comprehensive solubility profile also considers how solubility changes under different conditions.

pH

As previously discussed, the solubility of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is expected to be highly pH-dependent. To fully characterize this, the thermodynamic solubility should be determined across a range of pH values (e.g., from pH 2 to pH 10). This will generate a pH-solubility profile, which is crucial for predicting its behavior in the gastrointestinal tract.

Co-solvents

In some formulations, co-solvents may be used to enhance solubility. The solubility of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol can be assessed in various mixtures of water and common pharmaceutical co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG).

Temperature

The effect of temperature on solubility should also be evaluated, particularly if the intended formulation will be subjected to temperature variations. For most solids, solubility increases with temperature.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Example Data Table:

| Solubility Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Thermodynamic | PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | pH 2.0 Buffer | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | pH 10.0 Buffer | 25 | [Experimental Value] | [Calculated Value] |

| Kinetic | PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

Conclusion: A Roadmap to Comprehensive Solubility Characterization

The solubility profile of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is a critical dataset for any drug discovery program utilizing this important building block. By combining a strong theoretical understanding with rigorous experimental methodologies, researchers can generate a comprehensive and reliable solubility profile. This guide has provided a roadmap for this process, from initial in-silico predictions to detailed protocols for determining thermodynamic and kinetic solubility. A thorough understanding of the solubility of this key intermediate will undoubtedly pave the way for the development of more effective and bioavailable mTOR and PDE10A inhibitors, ultimately benefiting patients in need of new therapeutic options.

References

-

MDPI. (2021). Overview of Research into mTOR Inhibitors. Retrieved from [Link]

- Schmidt, C. J., et al. (2008). Preclinical Characterization of Selective Phosphodiesterase 10A Inhibitors: A New Therapeutic Approach to the Treatment of Schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 325(2), 681-690.

-

Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Updates of mTOR inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibitors of mTOR. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Discovery of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated heterocyclic systems have gained prominence for their ability to provide three-dimensional diversity, improve metabolic stability, and enhance binding selectivity.[1] 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a prime exemplar of such a scaffold. Its constrained tetrahydropyran ring, adorned with both a primary amine and a tertiary alcohol, presents a unique spatial arrangement of functional groups that has proven invaluable in the design of potent and selective therapeutic agents.[1] This technical guide provides an in-depth exploration of the initial synthesis and discovery of this versatile building block, offering insights into the chemical strategies employed for its creation and the context of its emergence as a key intermediate in drug development.

Synthetic Methodologies: Crafting a Key Building Block

The synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol has been approached through several strategic routes, primarily revolving around the functionalization of a pre-formed tetrahydropyran ring. A prevalent and well-documented method involves the reduction of a nitrile precursor, 4-cyanotetrahydro-2H-pyran-4-ol.

Synthesis from 4-Cyanotetrahydro-2H-pyran

A common pathway to 4-(aminomethyl)tetrahydro-2H-pyran-4-ol involves the reduction of a nitrile group at the C4 position of the tetrahydropyran ring. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LAH) or through catalytic hydrogenation.[2][3]